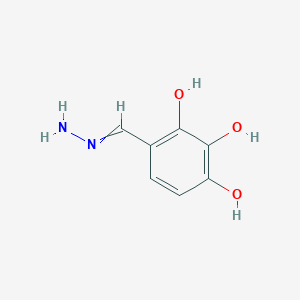

4-Methanehydrazonoylbenzene-1,2,3-triol

描述

4-Methanehydrazonoylbenzene-1,2,3-triol is a synthetic aromatic triol derivative characterized by a benzene ring substituted with three hydroxyl groups at positions 1, 2, and 3, and a methanehydrazonoyl group (-CH=N-NH₂) at position 2. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

属性

IUPAC Name |

4-methanehydrazonoylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-3,10-12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJXVIBSJRUQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=NN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanehydrazonoylbenzene-1,2,3-triol involves the following steps:

Reaction of 4-nitrobenzaldehyde with hydrazine hydrate: This reaction occurs in ethanol to form 4-nitrobenzohydrazide.

Reduction of 4-nitrobenzohydrazide: Sodium dithionite in water is used to reduce 4-nitrobenzohydrazide to 4-aminobenzohydrazide.

Reaction with 1,2,3-trihydroxybenzene: The final step involves reacting 4-aminobenzohydrazide with 1,2,3-trihydroxybenzene in the presence of acetic acid at reflux temperature to yield this compound.

Industrial Production Methods

化学反应分析

Types of Reactions

4-Methanehydrazonoylbenzene-1,2,3-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The triol structure allows for substitution reactions, where one or more hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

科学研究应用

4-Methanehydrazonoylbenzene-1,2,3-triol has been used in various scientific research applications, including:

Drug Development: The compound has potential as an anti-cancer agent, as it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Enzyme Studies: It has been used to study the mechanism of action of enzymes such as tyrosinase and peroxidase.

Biological Systems: The compound’s triol structure makes it useful for investigating biological processes and interactions.

作用机制

The mechanism of action of 4-Methanehydrazonoylbenzene-1,2,3-triol is not fully understood, but it is believed to involve:

Inhibition of Enzymes: The compound inhibits the activity of enzymes like tyrosinase and peroxidase, which are involved in melanin production and hydrogen peroxide breakdown, respectively.

Induction of Oxidative Stress: It can generate reactive oxygen species, leading to cell damage and death.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The benzene-1,2,3-triol core is shared among several analogs, but substituent variations significantly alter their properties:

Key Observations:

- Electronic Effects: The methanehydrazonoyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy (electron-donating) or bromo (moderately electron-withdrawing) groups. This influences reactivity in electrophilic substitution reactions .

- Hydrogen Bonding: The hydrazonoyl group enables dual hydrogen-bonding interactions (N-H and O-H), enhancing solubility in polar solvents compared to bromo or phenyl analogs .

Enzyme Inhibition Potential

- Mannostatins A/B (4-Aminocyclopentane-1,2,3-triol derivatives): The triol structure is critical for inhibiting α-mannosidase, with the amino group enhancing binding affinity .

- However, steric hindrance from the planar hydrazonoyl moiety could reduce efficacy compared to cyclopentane-based triols .

Physicochemical Properties

Notable Trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。